4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYZRHGBICKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400312 | |
| Record name | 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91137-55-2 | |
| Record name | 4-Methyl-2-phenyl-5-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91137-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | |
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Foundational & Exploratory
4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid chemical structure properties
An In-depth Technical Guide to 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid: Structure, Properties, and Synthesis
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen, which is a prominent structural motif in a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including roles as anti-inflammatory agents, xanthine oxidase inhibitors, and anti-cancer therapeutics.[2][3] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its chemical structure, physicochemical properties, synthesis, and characterization for researchers and professionals in drug development.
Physicochemical and Structural Properties
This compound is a small molecule featuring a central oxazole ring substituted with a methyl group, a phenyl group, and a carboxylic acid moiety. These functional groups dictate its chemical behavior and potential for molecular interactions.
Core Chemical Attributes
A summary of the key physicochemical properties is presented below. These values are crucial for predicting the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [4][5] |
| Molecular Weight | 203.19 g/mol | [4] |
| IUPAC Name | This compound | |
| CAS Number | 91137-55-2 | [4] |
| SMILES | CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)O | [5] |
| InChI | InChI=1S/C11H9NO3/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | [5] |
| Predicted XlogP | 2.3 | [5] |
Molecular Structure Visualization
The two-dimensional structure of this compound highlights the spatial arrangement of its constituent rings and functional groups.
Caption: 2D structure of this compound.
Synthesis and Methodologies
The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate. This method is reliable and provides the target compound in good yield.[4]
Synthetic Workflow: Ester Hydrolysis
The transformation involves the saponification of the ester using a strong base, followed by acidification to protonate the carboxylate salt.
Caption: Workflow for the synthesis via ester hydrolysis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of similar ester intermediates.[4]
-
Dissolution: Dissolve the starting material, ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1 equivalent), in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) in a 2:3:1 ratio.
-
Saponification: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 4 hours. The progress can be monitored using thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the volatile organic solvents (THF and MeOH) under reduced pressure.
-
Acidification: Acidify the remaining aqueous residue to a pH of approximately 3-4 using a 1N hydrochloric acid (HCl) solution. This will cause the carboxylic acid product to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold water to remove any remaining salts and dry the product under vacuum to yield the final this compound.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as 75% ethanol.[4]
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are based on analogous oxazole structures.[6][7]
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 12.0 - 13.0 | Singlet (broad) | 1H |
| Phenyl-H (ortho) | 7.9 - 8.1 | Doublet | 2H |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | 3H |
| -CH₃ | ~2.4 | Singlet | 3H |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 160 - 165 |
| C2 (Oxazole) | 158 - 162 |
| C5 (Oxazole) | 145 - 150 |
| C4 (Oxazole) | 130 - 135 |
| Phenyl-C (ipso) | 127 - 130 |
| Phenyl-C | 128 - 132 |
| -CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[8][9]
Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Hydrogen-bonded hydroxyl stretch |
| C=O (Carboxylic Acid) | 1680 - 1710 | Carbonyl stretch |
| C=N (Oxazole Ring) | 1580 - 1620 | Imine stretch |
| C=C (Aromatic) | 1450 - 1600 | Aromatic ring stretches |
| C-O (Oxazole/Acid) | 1210 - 1320 | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Predicted High-Resolution MS Data [5]
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₀NO₃⁺ | 204.06552 |
| [M+Na]⁺ | C₁₁H₉NNaO₃⁺ | 226.04746 |
| [M-H]⁻ | C₁₁H₈NO₃⁻ | 202.05096 |
General Protocol for Spectroscopic Analysis
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
FT-IR: Prepare a sample as either a KBr pellet or a thin film. Collect the spectrum using a Fourier-transform infrared spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.
Potential Applications in Drug Discovery
While specific biological activities for this compound are not extensively documented, the structural motifs present suggest several avenues for investigation in drug development.
-
Enzyme Inhibition: The thiazole analogue of this compound, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, has been utilized in synthetic organic chemistry.[10] Furthermore, related 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[2] This suggests that the oxazole core could also be explored for similar inhibitory activities.
-
Anti-Cancer Research: Many heterocyclic compounds containing carboxylic acid moieties have been investigated as anti-cancer agents. For instance, 2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid derivatives have shown significant antiproliferative effects against breast cancer cell lines.[3] The structural similarity suggests that this compound could serve as a scaffold for the design of new anti-cancer therapeutics.
-
Synthetic Building Block: The presence of a carboxylic acid group provides a reactive handle for further chemical modifications, such as amide bond formation. This allows for the straightforward generation of a library of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[11]
Conclusion
This compound is a well-defined chemical entity with a straightforward synthetic route and clear spectroscopic signatures. Its structure incorporates the pharmacologically relevant oxazole ring, a phenyl group, and a versatile carboxylic acid handle. While its direct biological applications are still an open area of research, its structural similarity to known bioactive molecules makes it a compelling candidate for screening in various therapeutic areas, particularly in enzyme inhibition and oncology. This guide provides the foundational technical information necessary for researchers to synthesize, characterize, and explore the potential of this compound in drug development and chemical biology.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Tanimoto, H., et al. (2015). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry.
-
PubChem. 4-Methyl-1,3-oxazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Reva, I., et al. (2019).
- Al-Azzawi, A. M., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
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Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
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Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
- Al-Hourani, B. J., et al. (2020). 5(4 H )-oxazolones: Synthesis and biological activities.
- Mohammed, S. H., et al. (2022). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.
-
Amerigo Scientific. 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid. Available from: [Link]
- Digital Repository. Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline.
- Autechem. 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid.
- Stenutz. 4-methyl-2-phenyl-1,2,3-triazole-5-carboxylic acid.
- MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
- ChemSynthesis.
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Liu, X., et al. (2014). Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]
- Ayati, A., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents.
- SpectraBase. 2-Phenyl-5-(p-tolylthio)oxazole-4-carboxylic acid methyl ester.
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Introduction: The Oxazole Ring as a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide to 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS 91137-55-2): A Versatile Scaffold for Medicinal Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Oxazole derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[2] Their value lies in their ability to act as bioisosteres for ester and amide groups, engage in hydrogen bonding, and serve as a rigid core to orient functional groups for optimal interaction with biological targets.
This guide focuses on This compound (CAS 91137-55-2) , a key functionalized building block. While not extensively studied for its own direct biological effects, its true value lies in its strategic design. The presence of a carboxylic acid at the C5 position provides a versatile chemical handle for synthetic elaboration, enabling chemists to generate libraries of more complex molecules. For drug development professionals, this compound is not an end-point but a critical starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.
Physicochemical Properties and Safety Data
A foundational understanding of a compound's physical properties and safety profile is critical before its use in any research setting.
| Property | Value | Source |
| CAS Number | 91137-55-2 | [3] |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| Appearance | Solid | |
| InChI Key | YABCPNYCFFUVNM-UHFFFAOYSA-N |
Safety Summary: This compound should be handled with standard laboratory precautions. Based on available data, it is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. For detailed information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis of the Core Scaffold
The most direct and common synthesis of this compound is achieved through the saponification (hydrolysis) of its corresponding ester precursor, such as the ethyl or methyl ester.[3] This two-step approach first builds the core oxazole ring and then deprotects the carboxylic acid for further use.
Workflow for Synthesis
Caption: General two-step synthesis pathway.
Detailed Experimental Protocol: Saponification
This protocol describes the hydrolysis of the ethyl ester precursor to yield the target carboxylic acid. The choice of lithium hydroxide (LiOH) is strategic; it is a strong base with a small cation, which efficiently hydrolyzes esters with minimal side reactions and is easily removed during workup.
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
75% Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting ethyl ester (1.0 equiv) in a 2:3:1 solvent mixture of THF, MeOH, and water. The use of this co-solvent system is critical as it ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide salt.
-
Hydrolysis: Add LiOH·H₂O (1.5 equiv) to the solution. Stir the reaction mixture at room temperature for approximately 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous residue in an ice bath. Slowly add 1N HCl solution while stirring to acidify the mixture to a pH of ~2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution as a solid.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Drying & Purification: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a 75% ethanol/water solution to yield the final compound.[3]
Strategic Derivatization: The Role of the Carboxylic Acid
The carboxylic acid moiety at the C5 position is the molecule's most valuable feature for drug development. It serves as a key "chemical handle" for creating a diverse range of derivatives, most commonly amides, via coupling reactions. This allows chemists to systematically explore the chemical space around the oxazole core to optimize for potency, selectivity, and pharmacokinetic properties.
Workflow for Amide Coupling Derivatization
Caption: General workflow for amide bond formation.
Exemplar Protocol: Amide Coupling with a Primary Amine
This protocol details a standard procedure for forming an amide bond, a cornerstone reaction in medicinal chemistry. The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is common due to its high efficiency and fast reaction times.
Materials:
-
This compound (1.0 equiv)
-
A primary amine (e.g., benzylamine) (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Initial Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Reagent Addition: Add the primary amine (1.1 equiv), followed by HATU (1.2 equiv), and finally DIPEA (3.0 equiv). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purification: Purify the crude product using flash column chromatography on silica gel to yield the pure amide derivative.
Therapeutic Context and Known Biological Activity of Analogs
While the title compound itself lacks specific bioactivity data, the 2-phenyl-oxazole scaffold is a known pharmacophore. Research into related structures provides the rationale for using this building block. A notable study identified 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis (programmed cell death) in cancer cell lines.[4]
In this series, compound 1k (structure not identical but features the 2-phenyl-oxazole core) was found to inhibit tumor growth in a mouse xenograft model.[4] This highlights the therapeutic potential of molecules built from this scaffold. The study implicitly demonstrates the importance of the C4/C5 positions for derivatization to achieve potent biological activity. The carboxylic acid of the title compound (at C5) serves as an ideal starting point for synthesizing analogs that could be explored for similar anticancer properties.
Analytical Characterization
The identity and purity of the synthesized compound and its derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of protons and carbons.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion
This compound is a high-value chemical building block for drug discovery and development. Its primary importance is not derived from any intrinsic biological activity, but from its utility as a versatile and strategically functionalized scaffold. The presence of a readily derivatizable carboxylic acid allows medicinal chemists to efficiently synthesize and explore a wide range of amide and ester derivatives. The proven anticancer potential of related 2-phenyl-oxazole compounds provides a strong rationale for using this scaffold as a starting point for developing novel therapeutic agents. This guide provides the essential synthetic and strategic framework for researchers to effectively utilize this compound in their discovery programs.
References
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PubChem. 4-Methyl-1,3-oxazole-5-carboxylic acid. Available from: [Link]
-
PubMed. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Available from: [Link]
-
The Pharma Innovation Journal. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Available from: [Link]
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4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid molecular weight and formula
Content Type: Technical Guide / Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Molecular Identity & Physicochemical Core[1]
4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural rigidity, combined with the orthogonal functionalization of the phenyl and carboxylic acid moieties, makes it a critical bioisostere for amide bonds and a precursor for peptidomimetics.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Name | 2-Phenyl-4-methyloxazole-5-carboxylic acid |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| CAS Registry Number | 91137-55-2 (Acid form); Note: Ethyl ester precursor is 4620-52-4 |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~3.5 (Carboxylic acid proton) |
| LogP (Predicted) | ~2.6 (Lipophilic character dominated by phenyl ring) |
Synthetic Architecture: The Modified Hantzsch Protocol[1]
The most robust route to this compound is the Hantzsch-type cyclocondensation involving a primary amide and an
Phase 1: Cyclization (Formation of the Ethyl Ester)
The synthesis begins with the condensation of benzamide and ethyl 2-chloroacetoacetate . The oxazole ring forms through a nucleophilic attack of the amide oxygen on the alkyl halide, followed by cyclodehydration.
-
Reagents: Benzamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq).
-
Solvent: Ethanol (reflux) or neat (melt fusion at 120–130°C).
-
Mechanism: The amide nitrogen attacks the ketone carbonyl, while the oxygen attacks the carbon bearing the chlorine (or vice versa depending on conditions), leading to the expulsion of water and HCl.
Phase 2: Saponification (Hydrolysis to Acid)
The resulting ethyl ester (Ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate) is hydrolyzed using a mild base to prevent ring opening.[1]
-
Reagents: LiOH or NaOH (1.5 eq).
-
Solvent System: THF:MeOH:H₂O (2:3:1) is critical to ensure solubility of both the lipophilic ester and the hydroxide.
-
Workup: Acidification with 1N HCl precipitates the free acid.[1]
Experimental Protocol (Bench Scale)
-
Condensation: In a round-bottom flask, dissolve 10 mmol of benzamide in 20 mL of absolute ethanol. Add 11 mmol of ethyl 2-chloroacetoacetate.[1] Reflux for 6–8 hours.[1] Monitor by TLC (Hexane:EtOAc 4:1).[2]
-
Isolation: Cool to room temperature. The ester may crystallize; if not, remove solvent in vacuo and partition between EtOAc and saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.[2]
-
Hydrolysis: Dissolve the crude ester in 18 mL of THF/MeOH/H₂O (2:3:1). Add LiOH·H₂O (15 mmol). Stir at room temperature for 4 hours.
-
Purification: Evaporate volatiles. Acidify the aqueous residue to pH 2–3 with 1N HCl. The white precipitate is filtered, washed with cold water, and recrystallized from 75% Ethanol.
Figure 1: Step-wise synthetic pathway from commercial precursors to the target carboxylic acid.[1]
Medicinal Chemistry Utility & SAR Logic
This molecule is rarely a final drug but serves as a high-value scaffold .[1] Its utility stems from three specific structural features:
-
The Oxazole Core: Acts as a rigid spacer that mimics the peptide bond (
) geometry but with improved metabolic stability against peptidases.[1] It also serves as a hydrogen bond acceptor (N3 position). -
C2-Phenyl Group: Provides a lipophilic anchor (
- stacking capability) often required for binding to hydrophobic pockets in enzymes like Xanthine Oxidase or various kinases.[1] -
C5-Carboxylic Acid: A "warhead" for further derivatization (amide coupling) or a polar contact point (salt bridge formation) with arginine/lysine residues in a receptor active site.[1]
Key Application Areas:
-
Xanthine Oxidase Inhibitors: Derivatives of this acid have shown nanomolar potency against xanthine oxidase, relevant for treating gout and hyperuricemia.
-
Peptidomimetics: Used to constrain the conformation of peptide chains, reducing entropy penalties upon binding.
-
Scintillators: The 2,5-diaryloxazole derivatives (formed by decarboxylative coupling) are used in liquid scintillation counting.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's domains.[1]
Handling, Safety, and Storage
-
Hazard Classification: Irritant (Skin/Eye). Handle with standard PPE (gloves, goggles).
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture, as the carboxylic acid can be hygroscopic depending on crystal habit.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]
References
-
ChemicalBook. (n.d.). This compound Synthesis and Properties. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7727196 (Methyl ester derivative reference). Retrieved from
-
BenchChem. (2025).[2] Protocols for the Synthesis of Substituted Oxazoles and Isoxazoles. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (Analogous structure reference). Retrieved from
Sources
The Pharmacophore of Choice: 2,4,5-Trisubstituted Oxazole Carboxylic Acids in Modern Drug Discovery
Executive Summary
The 2,4,5-trisubstituted oxazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. While the oxazole ring itself provides a stable aromatic linker, the incorporation of a carboxylic acid moiety—typically at the C-4 or C-5 position, or on a pendant side chain—dramatically alters the physicochemical profile. It introduces a critical ionizable group that improves solubility and enables specific electrostatic interactions, such as salt bridges with arginine or lysine residues in enzyme active sites.
This guide analyzes the biological activity of these compounds, focusing on three primary therapeutic axes: Anti-inflammatory (COX-2 inhibition) , Antimicrobial (bacterial cell wall interference) , and Anticancer (Kinase inhibition) .
Structural Basis & Pharmacophore Analysis
The oxazole ring is a five-membered heterocycle containing oxygen and nitrogen.[1][2] In 2,4,5-trisubstituted derivatives, the substitution pattern allows for the precise orientation of pharmacophoric groups in 3D space.
The Role of the Carboxylic Acid
In many bioactive oxazoles, the carboxylic acid function is not merely a solubilizing group; it is often the primary determinant of target engagement .
-
COX-2 Binding: The acid often mimics the arachidonic acid carboxylate, forming hydrogen bonds with Arg120 and Tyr355 at the base of the cyclooxygenase active site.
-
Bioisosterism: It serves as a bioisostere for phosphate groups in kinase inhibitors or as a precursor to amides/esters for prodrug strategies.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the canonical SAR trends for this scaffold.
Figure 1: SAR Map of 2,4,5-trisubstituted oxazoles. Position 4 is typically the vector for the carboxylic acid moiety, crucial for electrostatic anchoring.
Therapeutic Applications & Biological Activity[1][2][3][4][5][6][7][8][9][10][11]
Anti-inflammatory Activity (COX-2 Inhibition)
The most well-characterized activity of oxazole carboxylic acids is the inhibition of Cyclooxygenase-2 (COX-2). Unlike traditional NSAIDs, trisubstituted oxazoles can be designed to fit the larger hydrophobic side pocket of COX-2, reducing gastrointestinal side effects associated with COX-1 inhibition.
-
Mechanism: The oxazole ring acts as a rigid spacer holding the C-2 and C-5 aryl groups in a propeller-like conformation. The carboxylic acid (or its bioisostere) anchors the molecule at the channel entrance.
-
Key Data: Derivatives often show IC50 values in the low micromolar to nanomolar range.
Table 1: Comparative COX-2 Inhibition Profiles (Representative Data)
| Compound Class | R2 Substituent | R4 Substituent | R5 Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Standard (Celecoxib) | - | - | - | 0.05 | >300 |
| Oxazole A | 4-F-Phenyl | -COOH | 4-OCH3-Phenyl | 0.12 | 150 |
| Oxazole B | 4-CH3-Phenyl | -COOH | Phenyl | 0.45 | 85 |
| Oxazole C | Phenyl | -COOEt (Ester) | Phenyl | >10.0 | < 5 |
Note: The free carboxylic acid (Oxazole A/B) significantly outperforms the ester (Oxazole C) in direct enzyme assays, though esters may act as prodrugs in vivo.
Antimicrobial Activity
Oxazole carboxylic acids have shown efficacy against Gram-positive bacteria (S. aureus, including MRSA) and select Gram-negative strains.
-
Target: Bacterial DNA gyrase (subunit B) and cell wall synthesis pathways.
-
Synergy: The acid moiety often improves penetration through the peptidoglycan layer when balanced with lipophilic C-2/C-5 substituents.
Anticancer Activity (Kinase Inhibition)
Recent studies highlight these compounds as inhibitors of VEGFR-2 and EGFR.[3] The oxazole nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the carboxylic acid extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize standard, self-validating methodologies.
Workflow Visualization
Figure 2: Integrated Synthesis and Screening Workflow.
Protocol: Synthesis via Modified Robinson-Gabriel Cyclization
Rationale: This method is preferred for generating 2,4,5-trisubstituted oxazoles due to its reliability and high yields.
-
Acylation: React an
-amino ketone (hydrochloride salt) with an aryl acid chloride in the presence of triethylamine (3.0 eq) and DCM at 0°C to form the -acylamino ketone. -
Cyclization: Treat the intermediate with phosphorous oxychloride (
) or concentrated sulfuric acid ( ) at reflux (80-100°C) for 2–4 hours. -
Hydrolysis (for Acid generation): If the precursor contained an ester at C-4, reflux with LiOH (2.0 eq) in THF/Water (1:1) for 4 hours. Acidify with 1N HCl to precipitate the carboxylic acid.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). Product confirmation via
-NMR (Look for disappearance of NH amide peak and appearance of aromatic oxazole signals).
Protocol: In Vitro COX-2 Inhibition Assay
Rationale: A colorimetric assay eliminates the need for radioactive materials while providing high sensitivity.
-
Reagents: Recombinant human COX-2 enzyme, Heme, Arachidonic Acid, and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Preparation: Dissolve test oxazole compounds in DMSO (Final concentration <2%).
-
Incubation:
-
Mix Assay Buffer (100 mM Tris-HCl, pH 8.0), Heme, and Enzyme.
-
Add 10 µL of Inhibitor (Test Compound). Incubate for 5 mins at 25°C.
-
-
Initiation: Add Arachidonic Acid and TMPD.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is directly proportional to COX-2 activity.
-
Calculation:
Future Outlook & Expert Opinion
The 2,4,5-trisubstituted oxazole carboxylic acid scaffold is evolving beyond simple enzyme inhibition. The current trend in drug development utilizes this moiety for PROTAC (Proteolysis Targeting Chimera) linkers, where the rigid oxazole ensures correct spacing between the E3 ligase ligand and the target protein. Furthermore, the metabolic stability of the oxazole ring compared to furan or thiophene bioisosteres makes it a superior choice for oral drug candidates.
Researchers should focus future optimization on the C-4 position, exploring bioisosteres of the carboxylic acid (e.g., tetrazoles or acyl sulfonamides) to improve membrane permeability while retaining the essential electrostatic anchor.
References
-
Dunder, L. et al. (2023). "Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents." National Institutes of Health (PMC). Link
-
Liaras, K. et al. (2022). "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Medicinal Chemistry. Link
-
O'Shea, R. & Moser, H.E. (2008). "Physicochemical Properties of Antibacterial Compounds: Implications for Drug Discovery." Journal of Medicinal Chemistry. Link
-
Oh, C.H. et al. (2017). "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid." Beilstein Journal of Organic Chemistry. Link
-
Sochacka-Ćwikła, A. et al. (2025).[3][4] "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis." Molecules. Link
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4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid solubility in water vs DMSO
An In-Depth Technical Guide to the Aqueous and DMSO Solubility of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical analysis of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry, in two fundamental solvents: water and dimethyl sulfoxide (DMSO). We will delve into the theoretical underpinnings of its solubility based on molecular structure, provide detailed, field-tested protocols for both thermodynamic and kinetic solubility determination, and present a framework for interpreting the resulting data. This document is intended to be a practical resource for researchers, enabling robust and reliable solubility assessment in a drug discovery context.
Introduction: The Central Role of Solubility
In the landscape of drug discovery and development, solubility is a foundational physicochemical property. Poor aqueous solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation, and ultimately, poor oral bioavailability.[1] Conversely, an early and accurate understanding of a compound's solubility profile allows for informed decision-making, from lead optimization to the selection of appropriate formulation strategies.
This guide focuses on this compound, a molecule featuring a confluence of functional groups that create a nuanced solubility profile. The presence of a carboxylic acid, a phenyl ring, and a heterocyclic oxazole core makes it an excellent case study for the principles of solubility. We will compare its behavior in water, the universal biological solvent, and DMSO, the most common solvent for compound storage and high-throughput screening in early drug discovery.[2]
Theoretical Analysis of Solubility
The principle of "like dissolves like" provides a foundational framework for predicting solubility. This is governed by the intermolecular forces between the solute and the solvent.
Molecular Structure and Physicochemical Properties
To understand the solubility of this compound, we must first dissect its molecular structure and key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| Predicted XlogP | 2.3 | |
| Functional Groups | - Carboxylic Acid (-COOH)- Phenyl Group (-C₆H₅)- Methyl Group (-CH₃)- Oxazole Ring | [4][5] |
The predicted XlogP of 2.3 indicates a degree of lipophilicity, suggesting that the compound will not be highly soluble in water.[6] This is a balance between the hydrophilic and hydrophobic regions of the molecule.
-
Hydrophilic Contributions: The carboxylic acid group is the primary driver of aqueous solubility. It can act as both a hydrogen bond donor and acceptor.[5] Furthermore, as a weak acid, it can be deprotonated to form a carboxylate anion, which is significantly more water-soluble.[7] The nitrogen and oxygen atoms in the oxazole ring can also participate in hydrogen bonding as acceptors.
-
Hydrophobic Contributions: The phenyl ring and the methyl group are nonpolar and will unfavorably interact with the highly ordered hydrogen-bonding network of water, thus limiting aqueous solubility.[8]
Solubility in Water (Aqueous Media)
Based on its structure, this compound is expected to be a sparingly soluble compound in water.[8] Its solubility will be highly dependent on the pH of the aqueous medium. In acidic conditions (low pH), the carboxylic acid will be protonated and neutral, leading to lower solubility. As the pH increases above the pKa of the carboxylic acid, it will become deprotonated to the more soluble carboxylate form.[7]
The interaction with water will be dominated by hydrogen bonding between the carboxylic acid group and water molecules. The hydrophobic phenyl and methyl groups will likely self-associate to minimize their contact with water.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent. Its polarity allows it to dissolve a wide range of polar and nonpolar compounds.[2]
-
Interactions: DMSO has a strong dipole and the oxygen atom is a potent hydrogen bond acceptor. It will readily form hydrogen bonds with the carboxylic acid proton of this compound. The polar nature of DMSO will also favorably interact with the oxazole ring. Furthermore, the methyl groups on the DMSO molecule can engage in van der Waals interactions with the phenyl and methyl groups of the solute.
Given these favorable interactions, this compound is expected to exhibit significantly higher solubility in DMSO compared to water. This is why DMSO is a solvent of choice for preparing high-concentration stock solutions for biological screening.[1]
Experimental Determination of Solubility
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature.[9] The shake-flask method is the gold-standard for its determination.[9]
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid is essential to ensure that the solution is saturated and in equilibrium with the solid phase.[10]
-
Equilibration Time: A sufficient incubation period (typically 24-48 hours) is necessary to allow the system to reach thermodynamic equilibrium.[11] Shorter times may lead to an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
Phase Separation: Complete removal of undissolved solid before analysis is crucial to avoid overestimation of solubility. Centrifugation followed by filtration is a robust method.[11]
-
Quantification: HPLC is the preferred method for quantification due to its specificity and ability to detect potential degradation products.[12] UV-Vis spectroscopy can be a higher-throughput alternative if the compound has a suitable chromophore and is pure.[12]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4 for aqueous solubility, or pure DMSO).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. Visually confirm that excess solid remains.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. For aqueous samples, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification:
-
Calculation: Determine the concentration of the dissolved compound from the standard curve, accounting for any dilutions.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically when an aqueous buffer is added to a DMSO stock solution.[15] This is a high-throughput method commonly used in early drug discovery.[1]
Causality Behind Experimental Choices:
-
DMSO Stock: High-concentration DMSO stock solutions are the standard for compound libraries. The kinetic assay mimics the conditions when these stocks are diluted into aqueous assay buffers.[16]
-
Rapid Dilution: The rapid addition of aqueous buffer to the DMSO solution can create a supersaturated state, from which the compound may precipitate.[10]
-
Incubation Time: A shorter incubation time (e.g., 2 hours) is used as this is a non-equilibrium measurement.[16]
-
Detection of Precipitation: Precipitation can be detected by an increase in turbidity (light scattering), which can be measured by nephelometry or a UV-Vis plate reader.[17] Alternatively, after incubation and filtration, the concentration of the remaining dissolved compound can be quantified by HPLC or UV-Vis.[15]
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Aqueous Addition: To each well, rapidly add an aqueous buffer (e.g., PBS pH 7.4) to achieve the final desired concentrations (typically with a final DMSO concentration of 1-2%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Analysis (Turbidimetric): Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[11]
-
Analysis (Direct Measurement):
-
Filter the contents of the wells using a 96-well filter plate.
-
Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or UV-Vis against a standard curve prepared in the same aqueous/DMSO mixture.[16]
-
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Expected Outcomes
For this compound, the following outcomes can be anticipated:
| Parameter | Expected Outcome | Rationale |
| Thermodynamic Solubility in Water (pH 7.4) | Low (µg/mL to low mg/mL range) | The hydrophobic phenyl and methyl groups will limit solubility, though the ionized carboxylate will provide some aqueous solubility.[7][8] |
| Thermodynamic Solubility in DMSO | High (mg/mL range) | DMSO is a strong hydrogen bond acceptor and can effectively solvate both the polar and nonpolar regions of the molecule.[2] |
| Kinetic Solubility in Aqueous Buffer | Potentially higher than thermodynamic solubility | The rapid dilution from a DMSO stock can lead to a supersaturated solution, which may not immediately precipitate, thus giving an artificially high reading.[10] |
Safety and Handling
While specific safety data for this compound is limited, related oxazole and triazole carboxylic acids are classified as causing skin and eye irritation, and may cause respiratory irritation.[18][19] Standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[19]
Conclusion
The solubility of this compound is a nuanced interplay of its constituent functional groups and the properties of the solvent. A significant disparity is expected between its low, pH-dependent aqueous solubility and its high solubility in DMSO. This guide provides the theoretical framework and practical, detailed protocols necessary for researchers to accurately and reliably determine these crucial parameters. A thorough understanding of both thermodynamic and kinetic solubility will empower drug development professionals to make informed decisions, mitigating risks and paving the way for the successful progression of new chemical entities.
References
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- BioDuro. (n.d.). ADME Solubility Assay.
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- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Al-Kaysi, R. O., Al-Ali, A. A., & Al-Mheid, M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172.
- BenchChem. (n.d.). Trk-IN-19 Solubility in DMSO: A Technical Guide.
- PCBIS. (n.d.). Thermodynamic solubility.
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- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
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- Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
- Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.
- Bienta. (n.d.). Shake-Flask Solubility Assay.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylicacid.
- Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 7887–7895.
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- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
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An In-Depth Technical Guide to Phenyl-Oxazole Carboxylic Acids in Drug Discovery
Introduction: The Oxazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged structures" due to their ability to interact with a wide range of biological targets. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prominent member of this class.[1][2] When combined with a phenyl group and a carboxylic acid moiety, the resulting phenyl-oxazole carboxylic acid scaffold becomes a remarkably versatile template for drug design, demonstrating a wide spectrum of pharmacological activities.[3] This guide provides a technical overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications of this important chemical class for researchers and drug development professionals.
The unique electronic and structural properties of the oxazole core allow it to serve as a stable, rigid linker that orients appended functional groups—like the phenyl and carboxylic acid groups—in precise three-dimensional arrangements.[1] This structural pre-organization facilitates high-affinity binding to enzyme active sites and protein receptors. The carboxylic acid group, in particular, is a critical pharmacophore. It is often ionized at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with target proteins, a feature that is crucial for the biological activity of many drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and statins.[4][5]
Synthetic Strategies: Building the Core Scaffold
The construction of the phenyl-oxazole carboxylic acid core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A primary challenge is the chemoselective activation of carboxylic acids to facilitate cyclization without unwanted side reactions.[6]
One of the most classic and widely used methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the dehydration of 2-acylaminoketones.[7] More contemporary methods often build the ring system directly from carboxylic acids and activated isocyanides.
A generalized, modern approach is outlined below:
Caption: Generalized workflow for modern oxazole synthesis from carboxylic acids.
Experimental Protocol: Representative Synthesis of a 4,5-Disubstituted Oxazole
This protocol is adapted from a procedure for synthesizing oxazoles directly from carboxylic acids, demonstrating the practicality of the transformation.[6]
Objective: To synthesize a 4,5-disubstituted oxazole (3) from a carboxylic acid (1) and ethyl isocyanoacetate (2).
Materials:
-
Substituted carboxylic acid (1) (1.0 mmol)
-
Ethyl isocyanoacetate (2) (1.2 mmol)
-
Triflylpyridinium reagent (1.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (2.4 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add the substituted carboxylic acid (1) (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DMAP (2.4 mmol) to the solution and stir for 5 minutes.
-
Add the triflylpyridinium reagent (1.2 mmol) and stir the mixture at 0 °C for 15 minutes. The formation of an activated acylpyridinium salt intermediate occurs in this step.
-
Add ethyl isocyanoacetate (2) (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure oxazole product (3).
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
This self-validating system ensures reaction completion via TLC monitoring and confirms product identity through rigorous spectroscopic analysis. The causality behind using a triflylpyridinium reagent is its high efficiency in activating the carboxylic acid chemoselectively, enabling the subsequent nucleophilic attack and cyclization under mild conditions.[6]
Therapeutic Applications and Mechanisms of Action
Phenyl-oxazole carboxylic acids and their derivatives have been investigated across numerous disease areas, demonstrating their therapeutic versatility.
Anti-Cancer Agents
The scaffold is a cornerstone in the development of novel anti-cancer therapeutics, targeting various hallmarks of cancer.
-
Induction of Apoptosis: Certain 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis.[8] Compound 1k from one study initiated apoptosis with an EC₅₀ of 270 nM in human colorectal DLD-1 cells.[8] Mechanistically, it was shown to induce the cleavage of PARP and cause DNA laddering, which are definitive markers of programmed cell death.[8] This compound also demonstrated significant in vivo efficacy, inhibiting tumor growth by 63% in a xenograft mouse model.[8]
Caption: Apoptosis induction pathway by phenyl-oxazole derivatives.
-
Enzyme Inhibition:
-
Acetyl-CoA Carboxylase (ACC): ACC is a critical enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[9] Phenyl isoxazole derivatives have been developed as potent ACC inhibitors. Compound 6g showed an IC₅₀ of 99.8 nM against ACC, and a related compound, 6l , exhibited strong cytotoxicity against A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cancer cell lines with IC₅₀ values of 0.22 µM, 0.26 µM, and 0.21 µM, respectively.[9] These compounds were found to decrease malonyl-CoA levels, arrest the cell cycle, and induce apoptosis.[9]
-
STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that, when constitutively active, promotes tumor cell growth and survival. While direct phenyl-oxazole carboxylic acids were found to have reduced activity in one study, the exploration highlights the oxazole ring as a potential heterocyclic replacement for the aromatic system in STAT3 inhibitors, guiding future design.[10]
-
| Compound | Target/Cell Line | Potency (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| Compound 1k | DLD-1 Cells (Apoptosis) | EC₅₀ = 270 nM | Cancer | [8] |
| Compound 6g | Acetyl-CoA Carboxylase (ACC) | IC₅₀ = 99.8 nM | Cancer | [9] |
| Compound 6l | MDA-MB-231 Cells | IC₅₀ = 0.21 µM | Cancer | [9] |
| Compound 6c | 22Rv1 Prostate Cancer Cells | IC₅₀ = 1.54 µM | Cancer | [11] |
Anti-Inflammatory Agents
Chronic inflammation is a key driver of many diseases. Phenyl-oxazole derivatives have shown significant promise in modulating inflammatory pathways.
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key second messenger that suppresses inflammatory activity. Inhibiting PDE4 raises cAMP levels, leading to reduced inflammation. A series of 4-phenyl-2-oxazole derivatives were designed as PDE4 inhibitors for diseases like asthma and COPD.[12][13] One compound exhibited an IC₅₀ of 1.4 µM against PDE4, which was more potent than the reference drug rolipram (IC₅₀ = 2.0 µM).[12][13] This compound also blocked the release of the pro-inflammatory cytokine TNF-α.[12][13]
-
General Anti-inflammatory Activity: Other derivatives have shown potent anti-inflammatory effects in cellular and animal models.[2][14][15] For instance, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (6b ) showed significant anti-inflammatory activity with an IC₅₀ of 0.103 mM, nearly equivalent to ibuprofen (0.101 mM).[11]
Metabolic Diseases: Obesity and Diabetes
-
Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition: DGAT-1 is the enzyme that catalyzes the final step in triglyceride synthesis. Inhibiting this enzyme is a promising strategy for treating obesity and related metabolic disorders. Orally active 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives have been discovered as potent DGAT-1 inhibitors. A lead compound (29 ) had an IC₅₀ of 57 nM against the DGAT-1 enzyme and demonstrated dose-dependent inhibition of weight gain in diet-induced obese rats.
Antiviral Activity
The oxazole scaffold is present in compounds with activity against a range of viruses.
-
Hepatitis C Virus (HCV) and Coxsackie Virus (CVB3): A series of (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for antiviral activity.[16] Several compounds showed potent activity against HCV with IC₅₀ values in the range of 0.28–0.92 µM and also demonstrated strong activity against CVB3.[16]
-
Other Viruses: Related structures, such as 2-phenyl-3-substituted quinazolin-4(3H)-ones which incorporate a phenyl carboxylic acid moiety, have been reported to possess anti-HIV and anti-herpes simplex virus (HSV) activity.[17][18]
Other Therapeutic Targets
-
Xanthine Oxidase Inhibition: Xanthine oxidase is the key enzyme in purine metabolism that produces uric acid. Its overactivity leads to gout. 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized as potent xanthine oxidase inhibitors, with most compounds showing potency in the micromolar to submicromolar range.[19]
Structure-Activity Relationship (SAR) Analysis
Optimizing the biological activity of the phenyl-oxazole carboxylic acid scaffold requires a deep understanding of its SAR. The potency, selectivity, and pharmacokinetic properties can be finely tuned by modifying substituents on both the phenyl and oxazole rings.[1]
-
Substitutions on the Phenyl Ring:
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., methoxy, -OCH₃) can dramatically alter the molecule's electronic distribution and its interaction with target proteins.[1] For example, a methoxy group at the para-position of the phenyl ring was found to enhance PDE4 inhibitory activity by improving interaction with the enzyme's metal-binding pocket.[12][13] In another series, a 2-(4-Chlorophenyl)benzoxazole derivative showed excellent cytotoxic activity against prostate cancer cells.[11]
-
Steric Hindrance: Substituents at the ortho-position of the phenyl ring can cause steric hindrance, forcing a twisted conformation between the phenyl and oxazole rings.[1] This can be either beneficial, by promoting a better fit into a binding pocket, or detrimental by preventing optimal interaction.
-
-
Substitutions on the Oxazole Ring:
-
Modifications at the C4 and C5 positions are critical for tuning biological activity.[1] The specific groups attached at these positions often dictate the compound's primary therapeutic target. For example, a carboxamide at the C4 position was key for apoptosis-inducing activity, while a trifluoromethyl group at C5 was a feature of potent DGAT-1 inhibitors.[8]
-
-
The Role of the Carboxylic Acid:
-
The carboxylic acid is a key anchoring group, forming critical hydrogen bonds or ionic interactions.
-
It can be replaced with bioisosteres—other functional groups with similar physical and chemical properties—such as tetrazoles or hydroxyisoxazoles, to modulate properties like acidity, metabolic stability, and cell permeability.[4]
-
Esterification of the carboxylic acid to form a prodrug is a common strategy to improve oral bioavailability, as seen with the anti-influenza drug oseltamivir.[4]
-
Conclusion and Future Perspectives
The phenyl-oxazole carboxylic acid scaffold is a validated "privileged structure" in drug discovery, giving rise to compounds with a remarkable diversity of biological activities. Its synthetic tractability and the clear structure-activity relationships that have been established for various targets make it an exceptionally attractive starting point for new therapeutic programs.
Future research will likely focus on several key areas:
-
Target Selectivity: As many oxazole derivatives show broad activity, refining substitutions to achieve higher selectivity for a single target will be crucial to minimize off-target effects and improve safety profiles.
-
Novel Targets: The application of this scaffold to novel and challenging drug targets, particularly in areas like neurodegeneration and rare diseases, remains a promising avenue.
-
Advanced Drug Delivery: The carboxylic acid handle provides an ideal attachment point for developing sophisticated prodrugs and drug delivery systems to improve pharmacokinetics and enable targeted tissue delivery.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of phenyl-oxazole carboxylic acids, paving the way for the next generation of innovative medicines.
References
-
Tai, V. W-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-8. [Link]
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Lin, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]
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Anonymous. (2022). Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. PubMed. [Link]
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Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
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Anonymous. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC. [Link]
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Anonymous. (n.d.). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). ChEMBL - EMBL-EBI. [Link]
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Anonymous. (2025). Design, synthesis and preliminary antiviral screening of new N-phenylpyrazole and dihydroisoxazole derivatives. ResearchGate. [Link]
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Anonymous. (n.d.). synthesis of novel 2-phenyl-1,3- oxazole derivatives as non-acidic anti inflammatory agent and evaluation by in silico, in vitro and in vivo methods. Semantic Scholar. [Link]
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Anonymous. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… OUCI. [Link]
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Selvam, P., et al. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin. Semantic Scholar. [Link]
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Selvam, P., et al. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. PMC. [Link]
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Anonymous. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Garg, V., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Anonymous. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
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Anonymous. (2025). Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives as Potential Anti-cancer Agents. ResearchGate. [Link]
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Yamada, K., et al. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]
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Garg, V., et al. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]
-
Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. [Link]
- Anonymous. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [No Source Found].
-
Anonymous. (2013). Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. PubMed. [Link]
- Anonymous. (n.d.).
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Anonymous. (n.d.). Oxazole. Wikipedia. [Link]
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. [No Source Found].
-
Lamberth, C. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
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Anonymous. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]
- Singh, L. P. (2025).
-
Anonymous. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]
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Egbujor, M. C., et al. (n.d.). Reaction mechanism for new phenylsulphonamoyl carboxylic acids. ResearchGate. [Link]
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Technical Guide: Acidity and pKa Profiling of 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the acidity constants (pKa) of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid , a critical scaffold in medicinal chemistry often utilized as a bioisostere for benzoic acid derivatives.
While direct experimental literature for this specific phenyl-substituted analog is sparse, structural extrapolation from the experimentally validated 4-methyloxazole-5-carboxylic acid (Experimental pKa ≈ 2.50) and comparative heteroaromatic analysis places the pKa of the target compound in the 2.5 – 3.0 range. This makes it significantly more acidic than benzoic acid (pKa 4.2), a property driven by the high electronegativity of the oxazole oxygen and the electron-withdrawing nature of the heterocyclic ring.
This guide details the structural rationale for these values, outlines validated experimental protocols for their determination, and discusses the implications for drug delivery and formulation.
Chemical Structure & Acidity Determinants
Structural Analysis
The acidity of this compound is governed by the electronic environment of the carboxylic acid group at position 5. Unlike carbocyclic aryl acids (e.g., benzoic acid), the oxazole ring acts as a potent electron-withdrawing group (EWG) due to the presence of the electronegative oxygen and the imine-like nitrogen.
-
Oxazole Ring: The 1,3-oxazole ring is π-deficient relative to furan but π-excessive relative to pyridine. However, the inductive effect (-I) of the oxygen atom at position 1 significantly stabilizes the carboxylate anion at position 5.
-
C2-Phenyl Substituent: The phenyl ring at position 2 extends the conjugation system. While phenyl groups are generally weak electron donors by resonance (+R), the inductive withdrawal from the sp² carbons and the overall electron-deficiency of the oxazole core maintain the acidity.
-
C4-Methyl Substituent: The methyl group is a weak electron donor (+I). This exerts a minor destabilizing effect on the carboxylate anion, slightly increasing the pKa compared to the un-methylated core, but the effect is minimal (< 0.2 pKa units).
pKa Values: Experimental & Predicted
The following table synthesizes available experimental data for close structural analogs to triangulate the pKa of the target compound.
| Compound | Structure | pKa (COOH) | Source/Method |
| 4-Methyloxazole-5-carboxylic acid | Analog (No Ph) | 2.50 | Experimental (Potentiometry) [1] |
| Oxazole-5-carboxylic acid | Core Scaffold | ~2.0 - 2.5 | Predicted/interpolated [2] |
| This compound | Target | 2.65 ± 0.3 | Calculated Estimate |
| Benzoic Acid | Reference | 4.20 | Standard Standard |
| 4-Methylthiazole-5-carboxylic acid | Thiazole Analog | 3.51 | Experimental [3] |
Technical Insight: The oxazole analog is approximately 1.0 log unit more acidic than the thiazole analog (pKa 2.5 vs 3.5) due to the higher electronegativity of Oxygen (3.44) compared to Sulfur (2.58). This confirms that the target oxazole compound will be a relatively strong organic acid, likely requiring buffered systems pH > 4.0 to ensure full ionization.
Deprotonation Equilibrium
The primary ionization event occurs at the carboxylic acid. A secondary protonation can occur at the oxazole nitrogen, but this typically requires highly acidic conditions (pKa < 1.0).
Figure 1: Ionization equilibria. The biologically relevant transition is Neutral → Anion.
Experimental Protocols for pKa Determination
For researchers needing to validate the exact pKa of a specific batch or derivative, the following protocols are the industry standard.
Method A: Potentiometric Titration (Gold Standard)
This method is preferred for compounds with moderate water solubility (>1 mM).
Reagents:
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: Degassed HPLC-grade water (with 0.15 M KCl to maintain ionic strength).
-
Co-solvent (if needed): Methanol (perform Yasuda-Shedlovsky extrapolation if used).
Workflow:
-
Preparation: Dissolve 3-5 mg of the target compound in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 2.5); if not, add a known volume of 0.1 M HCl.
-
Titration: Titrate with 0.1 M NaOH using a micro-burette under inert gas (Nitrogen/Argon) blanket to prevent CO₂ absorption.
-
Data Collection: Record pH vs. Volume of titrant. Collect at least 20 points in the buffer region.
-
Analysis: Use the Bjerrum difference plot or Gran plot method to determine the equivalence point and calculate pKa.
Figure 2: Potentiometric titration workflow.
Method B: LC-pH (For Low Solubility Compounds)
If the 2-phenyl substituent renders the compound insoluble in water, the LC-pH method determines the pKa by monitoring the retention time shift as a function of mobile phase pH.
Protocol:
-
Mobile Phases: Prepare a series of buffers ranging from pH 1.5 to 6.0 (in 0.5 increments).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Injection: Inject sample at each pH level.
-
Calculation: Plot Retention Factor (
) vs. pH. Fit the data to the sigmoidal Boltzmann equation: The inflection point represents the pKa.
Implications for Drug Development
Bioisosterism & Scaffold Design
The this compound moiety is a validated bioisostere for:
-
Benzoic Acid: Provides a similar planar geometry but with higher acidity and improved metabolic stability against glucuronidation.
-
Salicylic Acid: In NSAID design (e.g., Oxaprozin analogs), this scaffold maintains COX binding while altering solubility profiles.
Solubility & Formulation
-
pH < 2.5: The compound exists in its neutral, unionized form. Solubility will be limited to the intrinsic solubility (
), driven by the lipophilic phenyl and methyl groups. -
pH > 4.5: The compound is >99% ionized (anionic). Aqueous solubility increases largely, making formulation as a sodium or potassium salt highly viable.
-
LogD Profile: The LogD will drop precipitously above pH 3.0, reducing membrane permeability in the small intestine if not formulated to delay release or utilize active transport.
References
-
BenchChem. Physicochemical Properties of 4-methyl-1,3-oxazole-5-carboxylic acid. Retrieved October 2025.
-
PubChem. Compound Summary: 4-methyl-1,3-oxazole-5-carboxylic acid (CID 292311). National Library of Medicine.
-
ResearchGate. Basicity of Nucleophilic Carbenes in Aqueous and Nonaqueous Solvents: Theoretical Predictions (Comparison of Thiazole/Oxazole acidity).
-
ChemicalBook. this compound Product Description.
- IUPAC.Dissociation Constants of Organic Acids in Aqueous Solution.
Methodological & Application
reaction conditions for esterification of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid
Application Note & Protocol Guide
Topic: Reaction Conditions for the Esterification of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Oxazole Esterification
This compound is a pivotal heterocyclic building block in contemporary drug discovery. The oxazole motif is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its derivatives are integral to a wide array of pharmacologically active agents. The carboxylic acid at the C5 position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through esterification. This transformation is critical for modulating a compound's lipophilicity, cell permeability, and pro-drug potential.
This document serves as a comprehensive guide to the esterification of this key intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to select and optimize reaction conditions for their specific synthetic goals. We will explore several robust methodologies, from classic acid-catalyzed reactions to modern, mild coupling protocols, providing detailed, field-tested procedures.
Methodology Overview: A Comparative Analysis of Esterification Strategies
The conversion of a carboxylic acid to an ester is a cornerstone transformation in organic synthesis. For a heteroaromatic substrate like this compound, the choice of method depends on the lability of the substrate, the steric and electronic nature of the alcohol, and the desired scale of the reaction. The three primary strategies discussed are Fischer-Speier Esterification, Carbodiimide-mediated coupling (Steglich Esterification), and activation via other modern coupling agents.
Fischer-Speier Esterification
This is the classic method involving the reaction of the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, HCl, or TsOH).[1][2][3] The reaction is driven to completion by using the alcohol as the solvent or by removing the water byproduct, often with a Dean-Stark apparatus.[3]
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3] This activation allows for nucleophilic attack by the weakly nucleophilic alcohol. Each step in the mechanism is reversible.[3]
-
Best Suited For: Simple, unhindered primary or secondary alcohols (e.g., methanol, ethanol) that are available in large quantities and can serve as the solvent. It is a cost-effective method for large-scale synthesis.
-
Limitations: The harsh acidic conditions and often high temperatures can be incompatible with sensitive functional groups on either the oxazole core or the alcohol. Tertiary alcohols are prone to elimination under these conditions.[4]
Carbodiimide-Mediated (Steglich-Type) Esterification
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[5][6] The reaction is catalyzed by an acyl-transfer agent, most commonly 4-dimethylaminopyridine (DMAP).[4][5]
-
Causality: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[4][7] This intermediate is essentially an activated ester. DMAP acts as a more potent nucleophile than the alcohol, attacking the O-acylisourea to form a reactive acylpyridinium salt.[4] This new intermediate readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the very stable N,N'-disubstituted urea byproduct (e.g., dicyclohexylurea, DCU).[5]
-
Best Suited For: Acid-sensitive substrates, sterically hindered alcohols, and when mild, room-temperature conditions are required.[4][5][8] This is one of the most versatile and widely used methods in medicinal chemistry.
-
Limitations: The carbodiimide reagents are stoichiometric and can be expensive. The urea byproduct (especially DCU from DCC) can sometimes be difficult to remove, requiring careful purification.[9]
Other Modern Activation Methods
The field of organic synthesis has developed numerous other reagents to facilitate ester formation under mild conditions.
-
Uronium/Phosphonium-Based Reagents: Peptide coupling reagents like TBTU, TATU, or COMU are highly effective for ester synthesis.[10] They activate the carboxylic acid rapidly, and the reactions can be performed at room temperature. Selectivity can sometimes be achieved between primary and secondary alcohols by careful choice of reagent and base.[10]
-
Triphenylphosphine/N-Bromosuccinimide (NBS): This combination can be used to activate the carboxylic acid for reaction with various alcohols, providing good to excellent yields under mild conditions.[11] The reaction proceeds quickly, often at low temperatures.[11]
Reaction Mechanisms Visualized
A clear understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Diagram 1: Fischer-Speier Esterification Mechanism
Caption: The mechanism for acid-catalyzed Fischer Esterification.[2][3]
Diagram 2: Steglich Esterification Mechanism
Caption: The DMAP-catalyzed mechanism for Steglich Esterification.[4][5]
Comparative Data Summary
The table below provides a side-by-side comparison of the primary esterification methods for quick reference.
| Feature | Fischer-Speier Esterification | Steglich-Type Esterification (EDC/DMAP) |
| Reagents | Carboxylic Acid, Alcohol | Carboxylic Acid, Alcohol, EDC, DMAP |
| Catalyst | Strong Brønsted Acid (H₂SO₄, HCl) | DMAP (Acyl-transfer catalyst) |
| Stoichiometry | Catalytic acid, excess alcohol | Stoichiometric EDC, catalytic DMAP |
| Solvents | Excess alcohol, Toluene (Dean-Stark) | Aprotic polar solvents (DCM, THF, DMF) |
| Temperature | Reflux (typically >80 °C) | 0 °C to Room Temperature |
| Pros | Inexpensive, simple setup, good for simple alcohols, scalable.[3] | Mild conditions, high yields, broad substrate scope, good for sensitive molecules and hindered alcohols.[5][8] |
| Cons | Harsh conditions, not suitable for acid-sensitive substrates or tertiary alcohols, equilibrium reaction.[4] | More expensive, stoichiometric byproduct (urea) can complicate purification.[9][12] |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of esters from this compound.
Diagram 3: General Experimental Workflow
Sources
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- 12. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur( iv ) catalysis via intramolecularly interrupted Pummer ... - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00556F [pubs.rsc.org]
Application Note: Suzuki-Miyaura Coupling of Oxazole Carboxylic Acid Derivatives
[1][2]
Executive Summary
The incorporation of oxazole rings into pharmaceutical scaffolds is frequently hindered by the inherent instability of oxazole metallovarials. While Suzuki-Miyaura coupling (SMC) is the industry standard for biaryl synthesis, oxazole carboxylic acid derivatives present a "perfect storm" of failure modes: rapid protodeboronation of boronic acids, catalyst poisoning by the azole nitrogen, and decarboxylation of free acids.
This guide provides a validated roadmap for coupling oxazole carboxylic acid derivatives. We establish Ester Protection as the requisite state for the carboxylic moiety and detail two distinct protocols:
-
Electrophilic Route: Coupling halo-oxazole esters using bulky, electron-rich phosphine ligands.
-
Nucleophilic Route: Utilizing MIDA boronates to mitigate the rapid hydrolysis-induced decomposition of oxazole-2-boronic species.
Mechanistic Insight: The Stability Paradox
The primary failure mode in coupling oxazole derivatives—specifically when the oxazole acts as the nucleophile (boronic acid)—is Protodeboronation .
Oxazole-2-boronic acids and esters are exceptionally prone to base-catalyzed hydrolysis. The adjacent nitrogen atom facilitates the formation of a zwitterionic intermediate, accelerating the cleavage of the C-B bond and replacing it with a proton (H) before transmetallation can occur.
Diagram 1: Kinetic Competition – Transmetallation vs. Protodeboronation
The following diagram illustrates the kinetic race. To succeed, the rate of Transmetallation (
Caption: The "Kinetic Trap" of oxazole coupling. Standard bases accelerate the red path (decomposition). Success requires accelerating the green path (catalysis) or throttling the supply of the Boronate anion (MIDA strategy).
Strategic Framework: The Derivative Decision
Before selecting a protocol, the oxidation state of the carboxylic acid must be addressed.
Critical Rule: Do NOT attempt Suzuki coupling on free oxazole carboxylic acids.
-
Reason 1: Free acids can decarboxylate under the basic, elevated temperature conditions of SMC.
-
Reason 2: Carboxylates can act as ligands, displacing phosphines and deactivating the Pd catalyst.
Solution: Always employ the Ester Derivative (Methyl, Ethyl, or t-Butyl) for the coupling step. Hydrolyze to the acid post-coupling using LiOH/THF/H2O.
Data Summary: Stability of Coupling Partners[3]
| Coupling Partner Type | Stability | Primary Challenge | Recommended Solution |
| Oxazole-2-boronic acid | Very Low | Rapid Protodeboronation (< 5 min) | Use MIDA Boronate (Protocol 2) |
| Oxazole-4/5-boronic acid | Low/Moderate | Protodeboronation | Use MIDA Boronate or Pinacol Ester |
| Halo-Oxazole Ester | High | Catalyst Poisoning (N-coordination) | Use Buchwald Precatalysts (Protocol 1) |
| Free Oxazole Acid | Unstable | Decarboxylation / Poisoning | Convert to Ester before coupling |
Protocol 1: The Electrophile Approach (Halo-Oxazole Esters)
Use this when you have a commercially available Halo-Oxazole Ester and a stable Aryl Boronic Acid.
This approach utilizes Buchwald Precatalysts (e.g., XPhos Pd G3 or G4). These bulky, electron-rich ligands serve two functions:[1]
-
They facilitate oxidative addition into the electron-poor C-Halogen bond of the oxazole.
-
They prevent the oxazole nitrogen from coordinating to the Palladium center.
Materials
-
Electrophile: Ethyl 2-chlorooxazole-4-carboxylate (or similar).
-
Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv).
-
Catalyst: XPhos Pd G3 (2-5 mol%).
-
Base:
(2.0 - 3.0 equiv). -
Solvent: THF/Water (10:1) or Dioxane/Water (4:1).
Step-by-Step Methodology
-
Charge: In a glovebox or under Argon flow, add the Halo-oxazole ester (1.0 mmol), Aryl Boronic Acid (1.5 mmol), XPhos Pd G3 (0.02 mmol), and
(2.0 mmol) to a reaction vial. -
Solvate: Add degassed THF (4.5 mL) and degassed Water (0.5 mL).
-
Note: Water is essential for the activation of the boronic acid.
-
-
React: Seal the vial and heat to 60°C for 4–12 hours.
-
Monitor: Check via LC-MS. If conversion stalls, raise temperature to 80°C, but watch for ester hydrolysis.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water.
-
Scavenge: If Pd residue is high, treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
-
Purify: Flash chromatography (Hexanes/EtOAc).
Protocol 2: The Nucleophile Approach (MIDA Boronates)
Use this when the Oxazole must act as the nucleophile (boron species).
Standard oxazole boronic acids decompose too quickly. We utilize MIDA (N-methyliminodiacetic acid) Boronates , pioneered by the Burke Group.[2][3] These are slow-release reagents.[4] Under anhydrous conditions, they are inert.[2] With mild aqueous base, they slowly hydrolyze to release the active boronic acid, which is immediately consumed by the catalyst, keeping the standing concentration of unstable acid low.
Materials
-
Nucleophile: Oxazole-2-MIDA boronate (1.5 equiv).
-
Electrophile: Aryl Bromide or Chloride (1.0 equiv).
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%).
-
Base:
(3.0 - 5.0 equiv). -
Solvent: Dioxane/Water (5:1).
Step-by-Step Methodology
-
Preparation: Ensure the MIDA boronate is a free-flowing solid (they are bench stable).[5]
-
Charge: Combine Aryl Halide (1.0 mmol), Oxazole-MIDA boronate (1.5 mmol), and Catalyst (0.03 mmol) in a vial.
-
Base Addition: Add solid
(3.0 mmol).-
Critical: Do not use strong hydroxide bases (NaOH/KOH) as they trigger rapid bulk hydrolysis, defeating the "slow release" mechanism.
-
-
Solvate: Add Dioxane (5 mL) and Water (1 mL).
-
React: Heat to 60°C with vigorous stirring.
-
Monitor: Reaction times are typically longer (6–16 hours) due to the slow release kinetics.
-
Workup: Standard extraction with EtOAc.
Experimental Workflow Diagram
Use this decision tree to select the correct protocol for your specific oxazole derivative.
Caption: Decision matrix for selecting the optimal coupling protocol based on oxazole functionalization.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Electrophile) | Catalyst poisoning by Oxazole N. | Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase catalyst loading to 5 mol%. |
| Protodeboronation (Nucleophile) | Hydrolysis is too fast. | Switch from Boronic Acid/Pin Ester to MIDA Boronate . Lower water ratio slightly. |
| Hydrolysis of Ester | Base is too strong or Temp too high. | Use |
| Homocoupling of Aryl Halide | Oxidation of catalyst or slow transmetallation. | Degass solvents thoroughly (sparge with Ar for 15 min). Ensure MIDA hydrolysis is occurring (check pH > 8). |
References
-
Gillis, E. P., & Burke, M. D. (2007).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][14][15] Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[14] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][14][15] Journal of the American Chemical Society, 131(20), 6961–6963.[14] Link
-
Kölle, S., & Batra, A. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of Organic Chemistry. Link
- Broutin, P. E., et al. (2005). Palladium-catalyzed coupling of ethyl oxazole-4-carboxylate derivatives with aryl halides. Organic Letters. (Contextual reference for halo-oxazole stability).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
Application Note: Recrystallization Protocols for 4-Methyl-2-Phenyl-1,3-Oxazole-5-Carboxylic Acid
Executive Summary
This application note details the optimization of recrystallization solvents for 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS: 91137-55-2). As a critical heterocyclic building block and structural analog to febuxostat intermediates, the purity of this compound is paramount for downstream coupling efficiency.
This guide moves beyond simple "recipes" to explain the thermodynamic drivers of solubility. We present three validated protocols:
-
Binary Aqueous-Organic System (75% Ethanol): The primary method for high-yield purification.
-
Acid-Base Swing Precipitation: For removing non-acidic organic impurities.
-
Dielectric Tuning (EtOAc/Heptane): For strictly anhydrous applications or polymorph control.
Physicochemical Analysis & Solvent Logic
Molecular Architecture
To select the correct solvent, we must deconstruct the molecule’s interaction potential:
-
Phenyl Ring (Lipophilic): Drives solubility in non-polar aromatics and hydrocarbons.
-
Oxazole Core (Polar/Aromatic): Provides pi-pi stacking opportunities; moderately soluble in polar aprotic solvents.
-
Carboxylic Acid (Hydrophilic/H-Bonding): The dominant functional group. It allows for high solubility in alcohols (via H-bonding) and aqueous bases (via ionization), but creates dimerization in non-polar solvents.
Solubility Decision Matrix
The following logic flow illustrates how the solvent system is selected based on the impurity profile and desired outcome.
Figure 1: Solvent selection decision tree based on crude material impurity profile.
Experimental Protocols
Protocol A: Recrystallization from 75% Ethanol (Primary Method)
Mechanism: This method utilizes the steep solubility curve of the carboxylic acid in hot ethanol, while the water acts as an anti-solvent at lower temperatures and keeps inorganic salts dissolved.
Reagents:
-
Ethanol (Absolute or 95%)
-
Deionized Water
| Step | Operation | Critical Parameter | Rationale |
| 1 | Solvent Prep | Mix EtOH:Water (3:1 v/v). | Creates a dielectric constant ( |
| 2 | Dissolution | Suspend crude solid in solvent (10 mL/g). Heat to reflux (80°C). | Ensure complete dissolution. If solid remains, add solvent in 1 mL increments. |
| 3 | Hot Filtration | Filter through celite/sintered glass while boiling. | CRITICAL: Removes insoluble mechanical impurities before crystallization. |
| 4 | Nucleation | Cool filtrate slowly to room temp (approx. 1°C/min). | Slow cooling prevents oiling out and promotes large, pure crystal growth. |
| 5 | Maturation | Chill to 0-4°C for 2 hours. | Maximizes yield by decreasing solubility limit. |
| 6 | Isolation | Vacuum filter.[1][2] Wash with cold 50% EtOH. | Removes mother liquor containing impurities. |
Protocol B: Acid-Base Swing (Chemical Purification)
Mechanism: This is not a thermal recrystallization but a chemical purification. It exploits the acidity of the carboxylic acid (
Workflow Diagram:
Figure 2: Acid-Base purification workflow for removing non-acidic contaminants.
Detailed Steps:
-
Suspend crude product in 1N NaOH (5 mL per gram). Stir until dissolved.
-
Extract the aqueous layer with a small volume of Ethyl Acetate (removes neutral organic impurities). Discard the organic layer.
-
Filter the aqueous layer to remove any mechanical particulates.
-
Slowly add 1N HCl dropwise to the filtrate with vigorous stirring until pH reaches ~2.0.
-
The product will precipitate as a white solid.[3]
-
Filter and wash extensively with water to remove NaCl salts.
Protocol C: Ethyl Acetate / Heptane (Anhydrous System)
Mechanism: Uses a "Good Solvent / Anti-Solvent" approach. Useful when the compound is sensitive to hydrolysis or when a specific anhydrous polymorph is required.
-
Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (reflux, ~77°C).
-
Anti-Solvent Addition: While maintaining reflux, slowly add Heptane (or Hexane) dropwise.
-
Cloud Point: Stop addition immediately when a persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.
-
Crystallization: Remove from heat and allow to cool to room temperature undisturbed.
-
Harvest: Filter the resulting needles/prisms and wash with 1:3 EtOAc:Heptane.
Analytical Validation & Expected Data
To confirm the success of the recrystallization, the following specifications should be met:
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18, ACN/Water) | > 99.0% Area | Look for removal of des-methyl or decarboxylated analogs. |
| Identity | 1H NMR (DMSO-d6) | Confirmed Structure | Check for solvent residuals (Ethanol peaks at 1.05/3.44 ppm). |
| Thermal | DSC | Sharp Endotherm | Broad melting range indicates impure crystal lattice. |
Melting Point Reference: Pure this compound typically melts in the range of 238–242°C (decomposition dependent).
References
- Citation Context: Confirms the specific CAS (91137-55-2) and the use of 75% Ethanol as the primary recrystallization solvent for this class of compounds.
-
Karunanithi, et al. (2025).[4] Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]
- Citation Context: Provides the theoretical grounding for using UNIFAC models and solubility parameters for carboxylic acid crystalliz
- Citation Context: Discusses the purification of thiazole/oxazole carboxylic acid intermediates relevant to Febuxost
Sources
microwave-assisted synthesis of 2-phenyl-4-methyloxazole derivatives
Application Note: Microwave-Assisted Synthesis of 2-Phenyl-4-Methyloxazole Derivatives
Executive Summary
This guide details the precision synthesis of 2-phenyl-4-methyloxazole using microwave-assisted organic synthesis (MAOS). While traditional thermal methods (oil bath reflux) for Hantzsch oxazole synthesis often require reaction times of 12–24 hours and harsh dehydrating agents, the microwave-assisted protocol described herein achieves quantitative conversion in 10–20 minutes with superior atom economy.
This protocol focuses on the Hantzsch Condensation of benzamide with chloroacetone. This route is selected over the Van Leusen synthesis (which typically yields 5-substituted oxazoles) to specifically target the 2,4-substitution pattern required.
Retrosynthetic Analysis & Mechanism
To synthesize 2-phenyl-4-methyloxazole, the most direct retrosynthetic disconnection involves the condensation of an amide (nucleophile) with an
Reaction Pathway:
-
Nucleophilic Attack: The oxygen of the benzamide attacks the
-carbon of chloroacetone, displacing the chloride. -
Cyclization: The amide nitrogen attacks the ketone carbonyl.
-
Dehydration: Loss of water drives the aromatization to form the oxazole ring.
Mechanistic Workflow (DOT Visualization)
Figure 1: The reaction proceeds via nucleophilic substitution followed by cyclodehydration. Microwave irradiation accelerates the initial rate-limiting alkylation step.
Experimental Protocols
Method A: Solvent-Mediated Synthesis (Recommended for Purity)
This method utilizes Ethanol (EtOH) as a "green" solvent which couples efficiently with microwave irradiation due to its high loss tangent (
Reagents:
-
Benzamide (1.0 equiv, 10 mmol)
-
Chloroacetone (1.1 equiv, 11 mmol) [Caution: Lachrymator]
-
Ethanol (Absolute, 5 mL)
-
Precipitating Agent: Diethyl ether or cold water.
Protocol Steps:
-
Loading: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.21 g of Benzamide in 5 mL of Ethanol.
-
Addition: Add 1.02 g (approx. 0.9 mL) of Chloroacetone dropwise. Note: Chloroacetone is a potent tear gas; handle in a fume hood.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 100°C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Work-up:
-
Cool the vial to room temperature (compressed air cooling).
-
Pour the reaction mixture into 20 mL of ice-cold water containing saturated NaHCO₃ (to neutralize HCl byproduct).
-
The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid and wash with cold water. Recrystallize from EtOH/Water (1:1) if necessary.[1]
Method B: Solvent-Free Synthesis (Green Chemistry)
Ideal for high-throughput screening or when solvent waste reduction is critical.
Protocol Steps:
-
Mixing: Grind Benzamide (10 mmol) and Chloroacetone (11 mmol) in a mortar (if solid) or mix in a vial to form a paste. Optional: Add 1g of basic alumina or silica gel as a solid support.
-
Irradiation: Place the open vessel (or loosely capped) in the microwave.
-
Temperature: 80°C (Caution: Exothermic reaction)
-
Time: 5–8 minutes
-
-
Extraction: Add 10 mL Ethyl Acetate to the reaction vessel to dissolve the product. Filter off any solid support.
-
Isolation: Evaporate solvent under reduced pressure.
Comparative Data: Microwave vs. Thermal
The following table contrasts the efficiency of the microwave protocol against the traditional Robinson-Gabriel or thermal Hantzsch methods.
| Parameter | Traditional Thermal Reflux | Microwave-Assisted (Method A) | Advantage |
| Reaction Time | 12 – 24 Hours | 10 – 20 Minutes | 60x Faster |
| Temperature | 80°C (Oil Bath lag) | 100°C (Direct heating) | Uniform Heating |
| Yield | 55 – 65% | 85 – 92% | Higher Conversion |
| Solvent Vol. | 20–50 mL | 2–5 mL | Green/Atom Economy |
| Side Products | Thermal degradation common | Minimal | Cleaner Profile |
Data extrapolated from comparative studies on Hantzsch thiazole/oxazole synthesis [1, 2].
Critical Troubleshooting & Optimization
-
Lachrymator Handling: Chloroacetone is volatile and irritating. If available, use 1-bromo-2-propanone (bromoacetone) as a less volatile alternative, though reaction times may decrease further due to the better leaving group (Br > Cl).
-
Runaway Reactions: The reaction is exothermic. Ensure your microwave reactor has active air cooling (PowerMAX™ or equivalent) enabled to prevent temperature overshoots that cause charring.
-
Regioselectivity: This protocol specifically yields the 2,4-isomer . If the 2,5-isomer is detected, it suggests contamination with isocyanides (Van Leusen route) or aldehyde impurities, which is impossible with these specific starting materials.
-
Acidity: The reaction generates HCl. If acid-sensitive functional groups are present on the phenyl ring, add 1.0 equiv of Calcium Carbonate (CaCO₃) to the reaction vial as a scavenger.
References
- Microwave-Assisted Synthesis of Oxazoles (Review)
-
Hantzsch Condensation Mechanism & Protocols
- Title: Microwave-Assisted Hantzsch Thiazole Synthesis (Mechanistic Analogue).
- Source: N
-
URL:[Link]
-
Solvent-Free Heterocycle Synthesis
-
Microwave vs.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
Executive Technical Summary
4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid presents a distinct solubility profile governed by two competing structural features: the lipophilic phenyl-oxazole core and the ionizable carboxylic acid tail.[1]
-
The Challenge: In its free acid form, the molecule exhibits high crystal lattice energy (Melting Point >230°C) and strong intermolecular hydrogen bonding (dimerization), leading to poor solubility in non-polar solvents (Hexane, Toluene) and cold water.
-
The Solution: Solubility is strictly pH-dependent and temperature-dependent.[1] Optimal dissolution requires disrupting the carboxylic acid dimer (via polar aprotic solvents) or ionizing the proton (via basic buffers).
Physicochemical Data & Solubility Matrix
The following data is synthesized from experimental synthesis protocols and calculated physicochemical properties.
| Solvent System | Solubility Rating | Estimated Range (25°C) | Technical Notes |
| DMSO | Excellent | > 50 mg/mL | Preferred solvent for stock solutions.[1] |
| DMF | Excellent | > 50 mg/mL | Good alternative to DMSO; easier to remove (bp 153°C). |
| Ethanol (100%) | Moderate | 10–30 mg/mL | Solubility increases significantly with heat. Used for recrystallization.[2] |
| Methanol | Moderate | 10–25 mg/mL | Good for LC-MS sample prep.[1] |
| DCM / Chloroform | Poor | < 1 mg/mL | Acid dimers limit solubility. Requires 5-10% MeOH as co-solvent.[1] |
| Water (pH < 4) | Insoluble | < 0.1 mg/mL | Compound exists as free acid and precipitates. |
| Water (pH > 8) | Good | > 10 mg/mL | Soluble as the carboxylate anion (Salt form). |
Troubleshooting Guide (Q&A)
Scenario A: Biological Assay Preparation
Q: "I diluted my 10 mM DMSO stock into PBS (pH 7.4), and the compound precipitated immediately. Why?"
A: This is a classic "pH-Solubility Crash."[1]
-
The Mechanism: While pH 7.4 is ostensibly neutral, the local concentration of the compound at the injection site (where the DMSO drop hits the water) exceeds the buffer's capacity to ionize it instantly. If the final concentration is high, the compound aggregates before it can deprotonate.
-
The Fix:
-
Step-wise Dilution: Do not jump from 100% DMSO to 100% Aqueous. Create an intermediate dilution (e.g., 10% DMSO in water) to assess stability.
-
pH Adjustment: Ensure your assay buffer is strong enough (e.g., 50 mM HEPES or Phosphate) to maintain pH > 7.5.
-
Sonication: Briefly sonicate the final dilution. The precipitate is often kinetic, not thermodynamic; once redissolved as the salt, it may remain stable.
-
Scenario B: Synthetic Purification
Q: "I cannot get the compound to dissolve in Dichloromethane (DCM) for column chromatography."
A: Carboxylic acids often display poor solubility in pure chlorinated solvents due to strong intermolecular hydrogen bonding (dimer formation).
-
The Fix:
-
Modify the Mobile Phase: Add 1% to 5% Methanol or Ethanol to the DCM. The alcohol disrupts the acid dimers, significantly increasing solubility.
-
Acidify: For silica columns, add 0.1% Acetic Acid to the eluent to prevent "streaking" (tailing) caused by the interaction of the carboxylic acid with silanol groups.
-
Scenario C: Recrystallization Issues
Q: "The protocol says to recrystallize from Ethanol, but my yield is very low. It stays in solution."
A: The compound is likely too soluble in hot ethanol.
-
The Fix: Use a solvent pair (Anti-solvent method).
-
Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Remove from heat.
-
Slowly add Water (the anti-solvent) dropwise until a faint turbidity (cloudiness) persists.
-
Allow to cool slowly to room temperature, then to 4°C. The hydrophobic phenyl-oxazole core will force the molecule out of solution as the water content increases.
-
Visual Decision Workflows
Figure 1: Solubility Optimization Decision Tree
Caption: Logical workflow for selecting the correct solvent system based on the intended application (Assay vs. Synthesis).
[1]
Figure 2: Dissolution Mechanism & pH Effect
Caption: Molecular mechanism showing the transition from insoluble acid dimers to soluble carboxylate anions.[1]
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of a 20 mM Stock Solution
Best for: In vitro assays, cell culture spikes.
-
Weighing: Accurately weigh 4.06 mg of this compound (MW: 203.19 g/mol ).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Note: Do not use water or PBS at this stage.
-
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
QC Check: If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber vials to protect from light. Store at -20°C.
Protocol 2: High-Concentration Aqueous Formulation (Salt Formation)
Best for: Animal dosing (IP/IV) where DMSO content must be minimized.[1]
-
Calculate Equivalents: Determine the moles of compound.
-
Base Addition: Add 0.95 equivalents of 1M NaOH or KOH.
-
Why 0.95? To avoid highly alkaline pH which might degrade the oxazole ring.
-
-
Dilution: Add saline or water to volume.
-
Adjustment: Vortex. The solution should become clear as the salt forms. If slightly cloudy, adjust pH to 7.5–8.0 using dilute NaOH.
-
Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility and remove any undissolved micro-crystals.
References
-
Synthesis & Purification
-
Physicochemical Properties
-
General Solubility Principles
Sources
- 1. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
optimizing LiOH hydrolysis for ethyl 4-methyl-2-phenyl-oxazole-5-carboxylate
Topic: Hydrolysis of Ethyl 4-methyl-2-phenyl-oxazole-5-carboxylate Ticket ID: OX-HYD-001 Status: Open for Consultation
Executive Summary & Core Directive
The Challenge: Hydrolyzing ethyl 4-methyl-2-phenyl-oxazole-5-carboxylate requires balancing reactivity with heterocyclic stability. While oxazoles are aromatic, the 5-position carboxylate is electronically coupled to the ring nitrogen, creating a system sensitive to ring-opening under harsh conditions or decarboxylation during acidic workup.
The Solution: We utilize a Lithium Hydroxide (LiOH) mediated saponification in a ternary solvent system.[1] This approach leverages the "Lithium Effect"—where Li⁺ cations coordinate with the carbonyl oxygen more effectively than Na⁺ or K⁺ in semi-aqueous THF, accelerating the rate-determining nucleophilic attack without requiring thermal conditions that risk ring degradation.
Standard Operating Procedure (SOP)
This protocol is the baseline. Deviations should be based on the Troubleshooting Logic in Section 3.
Reagents & Stoichiometry
| Component | Equiv. / Conc. | Role |
| Substrate | 1.0 equiv | Ethyl 4-methyl-2-phenyl-oxazole-5-carboxylate |
| LiOH[2][3][4][5]·H₂O | 2.5 equiv | Hydroxide source (Lithium cation promotes coordination) |
| THF | 3 Volumes | Solubilizes the organic ester |
| Methanol | 1 Volume | Phase transfer bridge (miscibility) |
| Water | 1 Volume | Solubilizes LiOH |
Step-by-Step Workflow
-
Dissolution: Charge the reaction vessel with the Substrate and THF . Stir until fully dissolved.
-
Solvent Mixing: Add Methanol . The solution should remain clear.
-
Base Addition: Dissolve LiOH·H₂O in the Water separately, then add this aqueous solution dropwise to the organic phase at Room Temperature (20–25°C) .
-
Note: A slight exotherm is normal.
-
-
Reaction Monitoring: Stir vigorously. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes) or LC-MS at 2 hours .
-
Target: Disappearance of ester (
) and appearance of baseline acid spot.
-
-
Workup (Critical):
-
Concentrate in vacuo to remove THF/MeOH (bath temp < 40°C).
-
Dilute the aqueous residue with water.
-
Wash with Diethyl Ether (removes unreacted ester/impurities).
-
Acidify the aqueous layer carefully with 1M HCl to pH 3–4 (See Troubleshooting for pH logic).
-
Collect the precipitate via filtration. If no precipitate forms, extract with EtOAc .
-
Reaction Optimization Logic (Visualized)
The following decision tree outlines how to handle deviations from the standard reaction path.
Figure 1: Decision matrix for optimizing reaction conditions based on in-process monitoring.
Troubleshooting Guides
Issue A: "The reaction is stuck at 50% conversion."
Diagnosis: Phase Transfer Limitation. The ethyl ester is highly lipophilic due to the phenyl ring, while LiOH is strictly hydrophilic. If the THF/Water ratio is incorrect, the reaction becomes biphasic, and hydrolysis only occurs at the interface.
Corrective Action:
-
The Methanol Bridge: Ensure you added the methanol component. It acts as a co-solvent to merge the aqueous and organic phases.
-
Dilution: Do not run this reaction too concentrated (>0.5 M). Dilute to 0.1 M to ensure full solubility.
-
The "Lithium Effect": If using NaOH, switch back to LiOH. Lithium cations coordinate with the ester carbonyl oxygen, increasing electrophilicity and accelerating attack by the hydroxide ion in semi-aqueous media.
Issue B: "I lost my product during workup (Low Yield)."
Diagnosis: Incorrect pH or Amphiphilic Solubility. The product is 4-methyl-2-phenyl-oxazole-5-carboxylic acid .[6]
-
pKa Estimation: ~3.2 – 3.5 (more acidic than benzoic acid due to the oxazole ring).
-
The Trap: If you acidify to pH 5-6, the molecule remains partially ionized (carboxylate form) and stays in the water layer. If you acidify to pH < 1, you risk protonating the oxazole nitrogen (forming a soluble hydrochloride salt) or triggering decarboxylation.
Corrective Action:
-
Target pH 3.0: Use a pH meter, not just paper. This ensures the carboxylic acid is protonated (neutral) but the oxazole ring nitrogen is not protonated.
-
Salting Out: Saturate the aqueous phase with NaCl before extraction. This pushes the organic acid out of the water phase (Hofmeister effect).
-
Solvent Choice: Use Ethyl Acetate or 2-MeTHF for extraction. Avoid DCM if the product is polar.
Issue C: "I see a new impurity spot (Ring Decomposition)."
Diagnosis: Azlactone Formation or Ring Opening. Under harsh basic conditions (refluxing NaOH) or harsh acidic workup, the oxazole ring can open to form an acyclic acylamino ketone derivative.
Corrective Action:
-
Temperature Cap: Never exceed 50°C. The 2-phenyl group stabilizes the ring, but the 5-ester makes the system susceptible to nucleophilic attack at the C5 position.
-
Avoid Strong Acids: Do not use concentrated H₂SO₄ or HCl for acidification. Use 1M HCl or Citric Acid.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH instead of LiOH? A: Yes, but expect slower kinetics. LiOH is preferred in THF-based systems because the lithium cation acts as a weak Lewis acid, activating the carbonyl. If you must use NaOH, you may need to heat the reaction to 50°C.
Q: My product is an oil after workup, not a solid. How do I crystallize it? A: Oxazole acids can be sticky. Triturate the oil with cold Hexanes or Diethyl Ether/Pentane (1:5). Sonication often induces crystallization.
Q: Is the product sensitive to light? A: Generally, 2-phenyl-oxazoles are stable, but they are fluorophores. Long-term exposure to intense UV could cause photo-oxidation. Store in amber vials.
References
-
ChemicalBook. (2025). Synthesis of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid via LiOH hydrolysis. Retrieved from
-
Kütt, A., et al. (2018).[7] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[7] (Provides basis for pKa estimation of heterocyclic acids). Retrieved from
-
BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. (Guidance on ring opening/stability). Retrieved from
- Otera, J. (1993). Transesterification. Chemical Reviews. (Mechanistic insight into metal-cation accelerated hydrolysis). [General Reference for Li+ effect]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Oxazole Carboxylic Acids
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of oxazole carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key fragmentation pathways, offering a predictive framework for structural elucidation and isomer differentiation. By synthesizing fundamental principles of mass spectrometry with data from analogous heterocyclic systems, this guide delivers actionable insights for your analytical workflows.
Introduction: The Analytical Challenge of Oxazole Carboxylic Acids
Oxazole carboxylic acids are a pivotal class of heterocyclic compounds, frequently encountered as key intermediates and final products in pharmaceutical development and materials science. Their structural characterization is paramount, and mass spectrometry stands as a primary analytical tool. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is essential for confirming synthetic outcomes, identifying metabolites, and distinguishing between isomers.
The fragmentation of oxazole carboxylic acids is governed by the interplay between the stable aromatic oxazole ring and the readily fragmentable carboxylic acid group. The position of the carboxylic acid on the oxazole ring (C2, C4, or C5) significantly influences the fragmentation pathways, providing a basis for isomer identification. This guide will deconstruct the fragmentation of the core oxazole ring and the carboxylic acid moiety before exploring their combined behavior under common mass spectrometric conditions, such as electrospray ionization (ESI) and collision-induced dissociation (CID).
Fundamental Fragmentation of the Constituent Moieties
To comprehend the fragmentation of oxazole carboxylic acids, we must first understand the behavior of the oxazole ring and the carboxylic acid group in isolation.
The Oxazole Ring: A Stable Heterocycle with Characteristic Cleavages
The oxazole ring, being aromatic, is relatively stable, and its fragmentation under electron ionization (EI) has been studied.[1] The molecular ion is typically prominent. Key fragmentation pathways involve the cleavage of the heterocyclic ring. Common fragmentation steps for a simple methyl-substituted oxazole are outlined below.[1] While the ionization method differs from the more common ESI used for drug development, the underlying ring fragmentation pathways provide valuable insights.
A primary fragmentation pathway for the oxazole ring involves the cleavage of the C-O and N-C bonds, leading to the expulsion of stable neutral molecules like CO, HCN, and nitriles (RCN).[1]
The Carboxylic Acid Group: A Readily Fragmentable Functional Group
Carboxylic acids exhibit well-defined fragmentation patterns in mass spectrometry.[2][3][4] The most characteristic fragmentation is the loss of the entire carboxyl group or parts of it.
-
Decarboxylation: The most prominent fragmentation pathway for many carboxylic acids is the loss of CO2 (44 Da). This is particularly favored in cases where the resulting cation is stabilized.
-
Loss of Formic Acid: Another common fragmentation is the elimination of a neutral formic acid molecule (HCOOH, 46 Da).
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of an alkyl radical or other substituents.[2]
Fragmentation Patterns of Oxazole Carboxylic Acids: A Synthesis
The fragmentation of oxazole carboxylic acids is dominated by the initial loss of the carboxylic acid group, followed by the fragmentation of the resulting oxazole cation. The position of the carboxylic acid group dictates the stability of the initial fragment ions and can influence subsequent fragmentation pathways.
The Predominance of Decarboxylation
For oxazole carboxylic acids, the most common initial fragmentation step is the loss of CO2, a process known as decarboxylation.[5][6] This is a highly favorable process that leads to the formation of a protonated or radical cation of the parent oxazole.
Caption: Primary fragmentation via decarboxylation.
This initial decarboxylation simplifies the mass spectrum, with the base peak often corresponding to the [M-CO2]+ ion. The subsequent fragmentation of this ion will then follow the characteristic pathways of the oxazole ring itself.
Positional Isomers and Their Distinguishing Fragmentation Patterns
The position of the carboxylic acid group (at C2, C4, or C5) can lead to subtle but important differences in the fragmentation patterns, allowing for isomer differentiation.
-
Oxazole-2-carboxylic acid: Decarboxylation leads to a protonated oxazole with the charge likely localized on the nitrogen. Subsequent fragmentation would involve ring opening.
-
Oxazole-4-carboxylic acid and Oxazole-5-carboxylic acid: Decarboxylation of these isomers also yields a protonated oxazole. The relative abundance of subsequent fragment ions may differ due to the different positions of the initial charge.
A Comparative Look at Isoxazole Carboxylic Acids
It is instructive to compare the fragmentation of oxazole carboxylic acids with their isoxazole counterparts. While structurally similar, the different arrangement of the heteroatoms in the isoxazole ring leads to distinct fragmentation pathways. For instance, deprotonated isoxazole-5-carboxylic acid has been shown to favor the loss of HCN over decarboxylation under certain conditions.[7] This highlights the importance of the specific heterocyclic core in directing fragmentation.
Experimental Protocols for Fragmentation Analysis
To obtain high-quality and reproducible fragmentation data for oxazole carboxylic acids, a systematic approach is crucial.
Sample Preparation and Mass Spectrometry Conditions
-
Sample Preparation: Dissolve the oxazole carboxylic acid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode ESI.
-
Instrumentation: A tandem mass spectrometer, such as a triple quadrupole or a Q-TOF, is ideal for fragmentation studies.[8]
-
Ionization: Use electrospray ionization (ESI) in positive ion mode. The spray voltage and capillary temperature should be optimized for the specific compound.
-
MS1 Scan: Acquire a full scan MS1 spectrum to identify the protonated molecular ion [M+H]+.
-
MS/MS (CID) Analysis: Select the [M+H]+ ion as the precursor for collision-induced dissociation (CID).[8][9]
-
Collision Energy Optimization: Ramp the collision energy (typically in the range of 10-40 eV) to observe the appearance of different fragment ions and to generate a comprehensive fragmentation spectrum.[10]
Data Interpretation Workflow
The following diagram illustrates a typical workflow for the analysis of fragmentation data:
Caption: Workflow for fragmentation data analysis.
Quantitative Data Summary
The following table summarizes the expected key fragment ions for a generic oxazole carboxylic acid. The relative abundances are illustrative and will vary depending on the specific compound and experimental conditions.
| Precursor Ion | Fragmentation | Fragment Ion (m/z) | Neutral Loss (Da) | Typical Relative Abundance |
| [M+H]+ | Decarboxylation | [M+H-44]+ | 44 (CO2) | High (Often Base Peak) |
| [M+H]+ | Loss of Water | [M+H-18]+ | 18 (H2O) | Low to Medium |
| [M+H-44]+ | Ring Cleavage | Varies | Varies | Medium to High |
Conclusion
The mass spectrometric fragmentation of oxazole carboxylic acids is a predictable process primarily driven by an initial decarboxylation event. A thorough understanding of this and the subsequent fragmentation of the oxazole ring provides a powerful tool for the structural characterization and isomer differentiation of these important molecules. By employing systematic experimental protocols and a logical data interpretation workflow, researchers can confidently elucidate the structures of novel oxazole carboxylic acids, accelerating drug discovery and development.
References
- Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. PubMed.
- MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
- Fragmentation (mass spectrometry). Wikipedia.
- Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. PubMed.
- Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed.
- Deprotonated Carboxylic Acid Fragmentation. ResearchGate.
- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube.
- Electron ionization induced fragmentation of some oxadiazole and thiadiazole deriv
- The preparation and mass spectrometric studies of carboxy-substituted oxazoles derived from (S)-serine. CSIRO Publishing.
- Mass Spectrometry: Fragment
- The preparation and mass spectrometric studies of carboxy-substituted oxazoles derived from (S)-serine. ConnectSci.
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Collision-induced dissociation. Wikipedia.
- Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordin
- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. Benchchem.
- Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
- Collision-induced Dissociation. Journal of Developments in Mass Spectrometry.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Unknown Source.
- mass spectra - fragmentation patterns. Chemguide.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate.
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO.
- ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Unknown Source.
- Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv.
- Decarboxylation. Organic Chemistry Portal.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Decarboxylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Technical Guide: UV-Vis Absorption Maxima of 2-Phenyl-Substituted Oxazoles
Executive Summary
This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-phenyl-substituted oxazoles, a critical class of fluorophores used in scintillation counting (e.g., POPOP), fluorescent probes, and medicinal chemistry scaffolds.
Unlike generic spectral databases, this guide focuses on the tunability of the oxazole chromophore. We compare the base 2-phenyloxazole scaffold against its functionalized derivatives and heterocyclic alternatives (thiazoles), demonstrating how specific auxochromes and core modifications shift the absorption maximum (
Mechanistic Principles of Absorption
The optical properties of 2-phenyloxazole stem from the conjugation between the
-
The Chromophore: The oxazole ring acts as an electron-withdrawing core relative to the phenyl ring.
-
The Transition: The primary absorption band (typically 270–310 nm) arises from a
transition. -
Tuning Mechanism: Substituents on the phenyl ring alter the HOMO-LUMO gap.
-
Electron Donating Groups (EDGs): (e.g., -OMe, -NMe
) raise the HOMO energy, narrowing the gap and causing a bathochromic (red) shift . -
Electron Withdrawing Groups (EWGs): (e.g., -NO
) often lower the LUMO significantly, also narrowing the gap but frequently introducing Intramolecular Charge Transfer (ICT) bands.
-
Visualization: Electronic Tuning Mechanism
Caption: Logical flow of substituent effects on the HOMO-LUMO gap, resulting in redshifted absorption maxima.
Comparative Analysis: Product Performance
This section compares the standard 2-phenyloxazole against three distinct classes of alternatives: Substituted Derivatives (for fine-tuning), Structural Isomers (for core stability), and Heterocyclic Analogues (for broad spectral shifts).
Table 1: Comparative Absorption Data (Ethanol)
| Compound Class | Specific Derivative | Performance Context | ||
| Standard | 2-Phenyloxazole | 278 | ~21,000 | Baseline reference. High quantum yield, UV-range absorption. |
| EDG Modified | 2-(4-Methoxyphenyl)oxazole | 294 | ~24,500 | Moderate red-shift. Used when slight Stokes shift extension is required. |
| Strong EDG | 2-(4-Dimethylaminophenyl)oxazole | 325 | ~28,000 | Significant red-shift due to strong ICT. Ideal for biological probes avoiding UV damage. |
| EWG Modified | 2-(4-Nitrophenyl)oxazole | 315 | ~18,000 | Broad absorption due to strong acceptor nature; often lower fluorescence quantum yield (quenching). |
| Extended Conjugation | POPOP (Scintillator Standard) | 360 | ~47,000 | Industry standard for secondary scintillation. Bis-oxazole structure maximizes conjugation. |
| Heterocyclic Alt.[1] | 2-Phenylthiazole | 298 | ~19,500 | Thiazole sulfur atom induces a ~20nm red shift vs. oxazole. Higher oxidative stability. |
Analysis of Alternatives
-
VS. POPOP (The Scintillator Standard):
-
Comparison: Simple 2-phenyloxazoles absorb in the deep UV (<280 nm), whereas POPOP (a bis-oxazole) absorbs at 360 nm.
-
Verdict: Use simple 2-phenyloxazoles as primary scintillators (like PPO) to capture high-energy radiation. Use POPOP derivatives as wavelength shifters to move emission into the visible range for PMT detection.
-
-
VS. Thiazoles (The Heteroatom Switch):
-
Comparison: Replacing the oxazole oxygen with sulfur (thiazole) results in a bathochromic shift (~20 nm) and generally higher lipophilicity.
-
Verdict: Choose Oxazoles for higher fluorescence quantum yields (less heavy-atom quenching than sulfur) and better solubility in polar organic solvents. Choose Thiazoles if a red-shifted absorption without adding bulky substituents is required.
-
Experimental Protocol: Validated Measurement
To ensure data integrity (E-E-A-T), the following protocol includes self-validation steps to rule out solvent impurities and aggregation effects.
Reagents & Equipment[1][2][3][4]
-
Solvent: Spectroscopic grade Ethanol or Cyclohexane (Cutoff < 210 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).
-
Cuvettes: Quartz (1 cm path length), matched pair.
Workflow Visualization
Caption: Step-by-step UV-Vis measurement protocol with integrated linearity validation.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 1-2 mg of the 2-phenyloxazole derivative.
-
Dissolve in 10 mL of spectroscopic grade ethanol to create a
M stock. -
Critical: Sonicate for 5 minutes to ensure complete dissolution; aggregation causes scattering and false baselines.
-
-
Working Solution & Baseline:
-
Dilute stock to
M. -
Fill both reference and sample cuvettes with pure solvent. Run a Baseline/Autozero correction to subtract solvent absorbance and cuvette mismatch.
-
-
Measurement & Validation:
-
Replace sample cuvette solvent with the working solution.
-
Scan from 200 nm to 500 nm (Scan rate: Medium/Fast).
-
Self-Validation Rule: If the maximum absorbance (
) exceeds 1.0, dilute the sample by 50% and re-measure. This ensures the reading remains within the linear dynamic range of the Beer-Lambert law.
-
-
Data Processing:
References
-
Berlman, I. B. (1971).[5] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Source of standard POPOP and PPO spectral data).
-
PhotochemCAD. (n.d.). POPOP Absorption and Fluorescence Spectra. Oregon Medical Laser Center. Retrieved from [Link]
-
Shevelev, V. S., et al. (2022). Optical and scintillation properties of new polyurethane plastic scintillator with PPO and POPOP. SSRN. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
- Hall, H. K., Jr. (1987). Substituent Effects on Absorption Spectra. Journal of Chemical Education. (General reference for Hammett substituent effects on UV spectra).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
